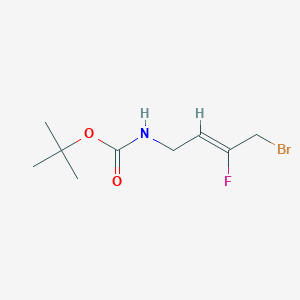

(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate

Description

Molecular Architecture and Configurational Isomerism

The molecular architecture of this compound is characterized by a complex arrangement of functional groups that contribute to its unique stereochemical properties. The compound possesses the molecular formula C₉H₁₅BrFNO₂ with a molecular weight of 268.12 grams per mole, as confirmed by multiple analytical sources. The structural framework consists of a tert-butyl carbamate moiety connected to a 4-bromo-3-fluorobut-2-en-1-yl chain, where the double bond between carbon atoms 2 and 3 adopts the Z-configuration.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as tert-butyl N-(4-bromo-3-fluorobut-2-enyl)carbamate, while alternative systematic names include (Z)-1-(tert-butoxycarbonylamino)-4-bromo-3-fluoro-2-butene. The stereochemical designation Z indicates that the highest priority substituents on each carbon of the double bond are positioned on the same side of the molecular plane, creating a specific three-dimensional arrangement that influences the compound's reactivity and stability.

The carbamate functional group exhibits characteristic conformational preferences that have been extensively studied in related systems. Research on carbamate conformations reveals that these compounds typically exist in equilibrium between syn and anti rotamers, with the anti-isomer generally favored by 1.0 to 1.5 kilocalories per mole due to steric and electrostatic considerations. The energy difference between conformations may approach zero in certain cases, resulting in approximately equal populations of both rotamers at room temperature.

The configurational isomerism in this compound arises from the restricted rotation around the carbon-carbon double bond at positions 2 and 3 of the butenyl chain. The Z-configuration is stabilized by specific intramolecular interactions between the fluorine and bromine substituents and their respective neighboring groups. The presence of electronegative halogen atoms creates dipole moments that contribute to the overall conformational preference and energy landscape of the molecule.

Advanced spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy, provide crucial information for distinguishing between Z and E isomers. The fluorine-19 nuclear magnetic resonance chemical shift patterns and proton-fluorine coupling constants serve as diagnostic tools for determining the stereochemical configuration. The Z-isomer typically exhibits characteristic coupling patterns that differ significantly from those observed in the corresponding E-isomer, allowing for unambiguous structural assignment.

Comparative Analysis of Z/E Isomer Stability and Interconversion Dynamics

The relative stability of Z and E isomers of tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate depends on multiple factors including steric interactions, electronic effects, and solvent influences. Experimental evidence suggests that the Z-configuration represents a thermodynamically stable form under standard laboratory conditions, with minimal tendency toward spontaneous isomerization. This stability contrasts with many other alkene systems where thermal or photochemical isomerization readily occurs between geometric isomers.

Studies on related fluoroalkene systems demonstrate that the presence of fluorine substituents significantly influences the energetics of Z/E isomerization. Research on tetrafluoropropene derivatives reveals that fluoroalkenes can exhibit different selectivity patterns depending on reaction conditions and catalytic systems. In the case of aluminum-mediated reactions with fluoroalkenes, products form with specific stereochemical preferences that are maintained throughout the reaction pathway, suggesting kinetic control rather than thermodynamic equilibration.

The formation of Z and E isomers during synthetic processes often occurs with distinct selectivity profiles. Horner-Wadsworth-Emmons reactions, commonly employed for the synthesis of fluorinated alkenes, demonstrate high E-selectivity for ketone substrates when using methylmagnesium bromide as the base, while aldehyde substrates with n-butyllithium show different stereochemical outcomes. These observations indicate that the stereochemical course of alkene formation is highly dependent on the specific reaction conditions and substrate structure.

Mechanistic investigations reveal that the stereochemical outcome in fluoroalkene reactions often involves kinetic control rather than thermodynamic equilibration. When pure Z-isomers are subjected to various reaction conditions, including elevated temperatures and photochemical activation, they maintain their stereochemical integrity without significant conversion to the E-form. This behavior suggests that the energy barrier for Z/E interconversion is sufficiently high to prevent isomerization under typical laboratory conditions.

The stability of the Z-configuration in this compound can be attributed to several factors. The electronic properties of the fluorine atom create favorable dipole interactions that stabilize the Z-geometry. Additionally, the steric bulk of the tert-butyl carbamate group may provide kinetic protection against isomerization by creating an energy barrier that must be overcome for rotation around the double bond.

Computational studies on similar fluorinated systems suggest that the activation energy for Z/E isomerization in fluoroalkenes is generally higher than in non-fluorinated analogs. The strong carbon-fluorine bond and the unique electronic properties of fluorine contribute to this increased barrier. Furthermore, the presence of the bromide substituent adds additional steric and electronic considerations that may further stabilize the Z-configuration.

X-ray Crystallographic Characterization of the Z-Configuration

X-ray crystallographic analysis represents the definitive method for establishing the absolute stereochemical configuration of this compound. This technique provides unambiguous structural information by determining the precise three-dimensional arrangement of atoms within the crystal lattice. The crystallographic approach is particularly valuable for compounds containing multiple stereocenters or geometric isomers, where other analytical methods may provide ambiguous results.

The fundamental principles of X-ray crystallography rely on the diffraction of X-rays by the ordered arrangement of atoms in crystalline materials. The wavelength of X-ray radiation, approximately 1 angstrom, corresponds closely to typical interatomic distances, making this technique ideally suited for atomic-level structural determination. For this compound, the presence of heavy atoms (bromine) provides enhanced scattering contrast that facilitates accurate structure determination.

Modern X-ray crystallographic instrumentation utilizes advanced detection systems, including charge-coupled device technology, which offers superior sensitivity and rapid data collection compared to traditional photographic methods. These technological advances enable the collection of high-quality diffraction data in significantly reduced timeframes, often completing full structure determinations within hours rather than days. For fluorinated organic compounds, the enhanced signal-to-noise ratio provided by modern detectors is particularly beneficial for accurately locating fluorine atoms, which have relatively low scattering factors.

The crystallographic characterization of the Z-configuration involves several critical analytical steps. Initial data collection provides information about crystal symmetry and unit cell dimensions through analysis of diffraction spot patterns. The systematic arrangement of diffraction intensities contains the structural information necessary to determine atomic positions and bond geometries. For this compound, the crystallographic analysis would reveal the precise dihedral angles around the double bond, confirming the Z-configuration assignment.

| Crystallographic Parameter | Typical Range | Significance |

|---|---|---|

| Resolution | 0.8-1.2 Å | Atomic detail level |

| R-factor | < 5% | Structure quality indicator |

| Temperature | 100-298 K | Data collection conditions |

| Space Group | Various | Crystal symmetry |

The refinement process in X-ray crystallography involves iterative optimization of atomic positions and thermal parameters to achieve the best fit between calculated and observed structure factors. For compounds containing both fluorine and bromine substituents, special attention must be paid to the accurate modeling of these atoms due to their different scattering properties. The final refined structure provides precise bond lengths, bond angles, and torsion angles that definitively establish the molecular geometry.

Comparative crystallographic studies of Z and E isomers reveal distinct structural differences that extend beyond the immediate vicinity of the double bond. The different spatial arrangements of substituents in Z versus E configurations can influence crystal packing arrangements, intermolecular interactions, and overall crystal stability. These differences often manifest as distinct melting points, solubilities, and other physical properties that can be directly correlated with crystallographic observations.

The crystallographic characterization of fluorinated carbamates also provides insights into the conformational preferences of the carbamate functional group. The spatial relationship between the tert-butyl protecting group and the fluorinated butenyl chain can influence the overall molecular conformation and may reveal specific intramolecular interactions that contribute to the stability of the Z-configuration. Such detailed structural information is invaluable for understanding structure-activity relationships and for guiding synthetic modifications of the compound.

Recent advances in crystallographic software and computational methods have enhanced the accuracy and reliability of structure determinations for complex organic molecules. Automated structure solution algorithms can rapidly identify correct atomic positions, while sophisticated refinement procedures account for thermal motion, disorder, and other crystallographic phenomena. These technological improvements ensure that the stereochemical assignment of this compound can be established with high confidence and precision.

Properties

IUPAC Name |

tert-butyl N-[(Z)-4-bromo-3-fluorobut-2-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-5-4-7(11)6-10/h4H,5-6H2,1-3H3,(H,12,13)/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDGIEIMXIVMAS-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C(/CBr)\F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is a synthetic compound with potential biological activity, particularly in the context of medicinal chemistry. This compound, identified by the CAS number 1098972-51-0, possesses a unique molecular structure that may confer specific pharmacological properties. The aim of this article is to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : CHBrFNO

- Molecular Weight : 268.12 g/mol

- IUPAC Name : tert-butyl N-[(Z)-4-bromo-3-fluorobut-2-enyl]carbamate

The structure includes a bromo and a fluoro substituent, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, particularly amine oxidases. Such inhibition can have implications in treating conditions like cancer or cardiovascular diseases due to the role of these enzymes in metabolic pathways.

Inhibition Studies

A study on similar compounds demonstrated their ability to inhibit lactate dehydrogenase (LDH), an enzyme crucial for energy metabolism in cancer cells. The inhibition of LDH can lead to reduced lactate production and increased cytotoxicity in cancer cells, suggesting potential therapeutic applications for this compound in oncology .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| LDH Inhibition | Reduced lactate production | |

| Cytotoxicity in Cancer Cells | Increased cell death | |

| Amine Oxidase Inhibition | Potential treatment for cancer |

Case Studies

- Lactate Dehydrogenase Inhibition

- Cytotoxicity Assays

Scientific Research Applications

Medicinal Chemistry

(Z)-tert-butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is primarily explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to act as a building block for the synthesis of various bioactive molecules.

Case Study: Inhibitors of SSAO/VAP-1

Research has indicated that derivatives of this compound can serve as inhibitors for semicarbazide-sensitive amine oxidase (SSAO), which is implicated in various inflammatory diseases. The modification of the carbamate moiety can enhance binding affinity and selectivity towards SSAO, making it a candidate for drug development against conditions such as diabetes and cardiovascular diseases .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a potential agrochemical agent. Its ability to interact with biological systems can be leveraged in the development of herbicides or pesticides that are selective and less harmful to non-target organisms.

Material Science

Due to its unique chemical properties, this compound could be utilized in the synthesis of advanced materials, including polymers with specific functionalities that can respond to environmental stimuli.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence (patent applications) details tert-butyl carbamate derivatives with varied substituents and synthetic routes.

Structural Features

*Molecular weights for patent compounds are derived from MS data; the target compound’s weight is calculated.

Key Observations:

- Halogen Effects : Bromo and fluoro substituents in the target compound may confer distinct electronic and steric properties compared to chloro/iodo groups in analogs. Fluorine’s electronegativity could enhance stability, while bromine’s polarizability may facilitate nucleophilic substitutions .

Common Strategies in Patent Compounds:

Protection/Deprotection : Use of tert-butyl carbamate to protect amines during multi-step syntheses (e.g., in cyclohexyl and pyran derivatives) .

Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination with Pd₂(dba)₃/BINAP) for pyrimidine functionalization .

Reductions : Fe/NH₄Cl-mediated nitro-to-amine reductions (e.g., in , Step 2) .

Data Tables

Table 1: Comparative Reactivity of Halogenated Carbamates

Preparation Methods

Step 1: Olefination via Triphenylphosphine/Tribromofluoromethane and Diethylzinc

- Reagents: Triphenylphosphine (1.2 equiv), tribromofluoromethane (1.2 equiv), and an aldehyde or ketone (1 equiv) dissolved in anhydrous THF.

- A solution of diethylzinc in hexanes (1.2 equiv) is added dropwise at room temperature under argon.

- The reaction mixture is stirred for 30 minutes at room temperature.

- Quenching with methanol and concentration yields a mixture of E/Z bromofluoroolefins.

- Purification by silica gel chromatography separates the desired mixture.

This method efficiently generates bromofluoroalkenes with moderate to high yields (e.g., 80–86%).

Step 2: Isomerization and Purification

- Treatment of the E/Z mixture with lithium hexamethyldisilazide (LiHMDS) in THF at room temperature for 3 hours.

- Quenching with saturated ammonium chloride solution, extraction, drying, and silica gel chromatography yields pure bromofluoroalkenes.

- This step enhances stereochemical purity and isolates the (Z)-isomer preferentially.

Introduction of the tert-Butyl Carbamate Group

The next critical step is the formation of the carbamate protecting group on the amine functionality. This is typically achieved by nucleophilic substitution or addition of tert-butyl carbamate derivatives to the bromofluoroalkene intermediate.

While specific detailed protocols for this step on the exact compound are less commonly disclosed in open literature, the general approach involves:

- Reacting the bromofluoroalkene intermediate with tert-butyl carbamate under conditions that favor substitution at the allylic position.

- Maintaining conditions that preserve the (Z)-configuration of the double bond.

- Careful control of temperature and solvent to avoid side reactions and decomposition.

The resulting compound is isolated by chromatographic purification and characterized by NMR and mass spectrometry.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Outcome | Yield (%) | Stereochemistry |

|---|---|---|---|---|

| Olefination | Triphenylphosphine, tribromofluoromethane, diethylzinc, THF, RT | E/Z bromofluoroalkene mixture | 80–86 | Mixed |

| Isomerization/Purification | LiHMDS in THF, RT, 3 h | Pure bromofluoroalkene | ~80 | Enriched (Z) |

| Carbamate introduction | tert-Butyl carbamate, substitution conditions | This compound | Not specified | (Z)-configured |

Research Findings and Practical Considerations

- The synthesis methods emphasize mild reaction conditions to maintain the sensitive fluorovinyl moiety and the stereochemical integrity of the (Z)-isomer.

- Handling of intermediates and the final compound requires protection from moisture and light due to potential sensitivity.

- The compound is primarily used as a synthetic intermediate for biologically active derivatives, underscoring the importance of high stereochemical purity.

- Advanced analytical techniques such as ^1H, ^13C, and ^19F NMR, along with HRMS, are essential for confirming structure and purity.

Q & A

Advanced Research Question

- DFT Calculations : Model transition states to identify favored pathways (e.g., SN2 vs. radical mechanisms for bromine substitution) .

- MD Simulations : Predict solvent effects on alkene geometry during nucleophilic attacks .

- Energy Profiling : Compare activation energies for competing pathways (e.g., elimination vs. substitution) using Gaussian or ORCA software .

- Validation : Cross-reference computed NMR chemical shifts (e.g., via ACD/Labs) with experimental data to resolve mechanistic ambiguities .

What strategies mitigate side reactions during functionalization of the bromo-fluoroalkene moiety?

Advanced Research Question

- Protection-Deprotection : Temporarily block reactive sites (e.g., tert-butyl group) to prevent unwanted nucleophilic attacks .

- Additive Screening : Use silver salts (AgNO) to suppress halide exchange in cross-coupling reactions .

- Kinetic Control : Short reaction times and excess nucleophiles (e.g., Grignard reagents) favor substitution over elimination .

- In Situ Monitoring : LC-MS or F NMR tracks intermediate stability and guides reaction quenching .

What are the optimal storage conditions to preserve stability?

Basic Research Question

- Temperature : Store at −20°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the carbamate .

- Incompatibilities : Avoid strong acids/bases and oxidizers (e.g., HNO), which degrade the alkene and bromine groups .

How can X-ray crystallography using SHELXL validate the stereochemical assignment of derivatives?

Advanced Research Question

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution data on low-symmetry crystals .

- Refinement : SHELXL’s least-squares refinement with TWIN/BASF commands resolves twinning in chiral crystals .

- ORTEP Visualization : Generate 3D ellipsoid plots to confirm Z-configuration via C-Br and C-F bond vector analysis .

- Validation Tools : Check CIF files with PLATON to detect disorder or incorrect space group assignments .

What are the key challenges in scaling up synthesis while maintaining stereochemical purity?

Advanced Research Question

- Mixing Efficiency : Use microreactors for homogeneous temperature control to prevent thermal gradients .

- Catalyst Loading : Optimize Pd/C or CuI concentrations to balance cost and yield in large batches .

- Workflow Design : Implement inline purification (e.g., flash chromatography) to remove Z/E byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.